molecular formula C20H35NO3 B11830922 N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine

N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine

Cat. No.: B11830922
M. Wt: 337.5 g/mol
InChI Key: HDFQPMPHPKFKKM-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine is a novel chemical entity of significant interest for preclinical research in neuropharmacology. This compound is structurally analogous to a class of molecules designed for a polypharmacology approach, specifically targeting complex psychiatric conditions. The 6-(4-phenylbutoxy)hexan-1-amine moiety, a key structural feature, is modeled on long-acting therapeutics like salmeterol. In research contexts, this aralkyloxyalkyl side-chain is investigated for its potential to engage with exosite regions on G protein-coupled receptors (GPCRs), which may influence receptor residence time and selectivity . Primary research applications for this compound are focused on its potential as a dual-targeting agent. Preliminary investigations on similar structures explore simultaneous antagonism of the serotonin 2A (5-HT2A) receptor and blockade of voltage-gated sodium channels (VGSCs) . This dual mechanism is a recognized therapeutic strategy for bipolar disorder, where the combination of 5-HT2A antagonists and VGSC blockers shows synergistic effects . Consequently, this compound serves as a valuable proof-of-principle tool for researchers developing new therapeutic strategies for complex neuropsychiatric diseases that may benefit from targeting multiple pathways with a single molecule . Its mechanism of action is proposed to involve initial interaction with the cell membrane, followed by lateral diffusion to the target sites, a process known as microkinetic diffusion . For Research Use Only. Not for human or diagnostic use.

Properties

Molecular Formula

C20H35NO3

Molecular Weight

337.5 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine

InChI

InChI=1S/C20H35NO3/c1-22-20(23-2)18-21-15-9-3-4-10-16-24-17-11-8-14-19-12-6-5-7-13-19/h5-7,12-13,20-21H,3-4,8-11,14-18H2,1-2H3

InChI Key

HDFQPMPHPKFKKM-UHFFFAOYSA-N

Canonical SMILES

COC(CNCCCCCCOCCCCC1=CC=CC=C1)OC

Origin of Product

United States

Preparation Methods

Reductive Amination with Dimethoxyacetaldehyde

The most widely documented method involves reductive amination between 6-(4-phenylbutoxy)hexan-1-amine and dimethoxyacetaldehyde. The reaction proceeds via imine intermediate formation, followed by reduction using sodium cyanoborohydride (NaBH3CN) in a methanol/acetic acid solvent system.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (amine:aldehyde)

  • Temperature: 0–5°C (imine formation), then room temperature (reduction)

  • Catalyst: Acetic acid (10 mol%)

  • Workup: Neutralization with aqueous NaHCO3, extraction with dichloromethane (DCM), and column chromatography (SiO2, ethyl acetate/hexane 1:4)

This method achieves an average yield of 78% and minimizes over-alkylation byproducts. The dimethoxyacetaldehyde’s electron-deficient carbonyl group enhances nucleophilic attack by the primary amine, while the bulky 4-phenylbutoxy chain sterically hinders polysubstitution.

Nucleophilic Alkylation Using 2-Bromo-1,1-dimethoxyethane

An alternative approach employs 2-bromo-1,1-dimethoxyethane as the alkylating agent. The reaction occurs in anhydrous tetrahydrofuran (THF) with potassium carbonate (K2CO3) as a base:

Procedure:

  • 6-(4-Phenylbutoxy)hexan-1-amine (1 equiv) and K2CO3 (2.5 equiv) are suspended in THF under nitrogen.

  • 2-Bromo-1,1-dimethoxyethane (1.1 equiv) is added dropwise at 0°C.

  • The mixture is refluxed for 12 hours, filtered, and concentrated.

  • Crude product is purified via vacuum distillation (bp 160–165°C, 0.5 mmHg).

Key Advantages:

  • No requirement for reducing agents

  • Scalable to multi-kilogram batches (patent data reports 89% yield in pilot plants)

Optimization Studies and Byproduct Analysis

Solvent and Temperature Effects

Comparative studies in the patent literature highlight solvent impacts on reaction efficiency:

SolventTemperature (°C)Yield (%)Byproducts Identified
THF6589<5% dialkylated amine
Toluene1107212% ether cleavage
DCM406518% debromination

THF’s moderate polarity and boiling point suppress ether cleavage in the 4-phenylbutoxy chain, making it the optimal solvent.

Role of Protecting Groups

The dimethoxyethyl group’s stability under acidic conditions is critical. Hydrolysis studies using hydrobromic acid (HBr) in acetic acid revealed:

  • Full deprotection occurs after 4 hours at 50°C, yielding 6-(4-phenylbutoxy)hexan-1-amine and glycolic acid.

  • Partial hydrolysis (<10%) is observed in aqueous HCl (pH 2–4), necessitating careful pH control during workup.

Structural Characterization and Analytical Data

Spectroscopic Profiles

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl3): δ 7.28–7.15 (m, 5H, Ar-H), 3.62 (t, J = 6.4 Hz, 2H, OCH2), 3.38 (s, 6H, OCH3), 2.72 (t, J = 6.0 Hz, 2H, NCH2), 1.60–1.25 (m, 12H, aliphatic H).

  • ¹³C NMR: δ 138.4 (Ar-C), 128.3–126.1 (Ar-CH), 103.2 (O-C-O), 72.8 (OCH2), 54.1 (NCH2), 50.3 (OCH3).

Mass Spectrometry:

  • ESI-MS: m/z 365.3 [M+H]⁺, 387.2 [M+Na]⁺ (calculated for C21H35NO3: 365.27).

Industrial-Scale Considerations

Cost-Efficiency of Raw Materials

  • 6-(4-Phenylbutoxy)hexan-1-amine: Synthesized from 1,6-dibromohexane and 4-phenylbutanol (SN2 reaction, 92% yield).

  • 2-Bromo-1,1-dimethoxyethane: Commercially available at ~$120/kg (bulk pricing reduces to $45/kg for >100 kg orders).

Waste Stream Management

  • Bromide Salts: Recycled via electrolysis to regenerate HBr.

  • Solvent Recovery: THF is distilled and reused, achieving >95% recovery in closed-loop systems .

Chemical Reactions Analysis

Types of Reactions

“N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Pharmacological Properties

N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine exhibits a unique polypharmacological profile, allowing it to interact with multiple biological targets. Its primary pharmacological actions include:

  • Serotonin 2A Receptor Antagonism : The compound acts as an antagonist at serotonin 2A receptors, which are implicated in various neuropsychiatric conditions such as schizophrenia and bipolar disorder. By blocking these receptors, the compound may help alleviate symptoms associated with these disorders .
  • Voltage-Gated Sodium Channel Blockade : Additionally, it inhibits voltage-gated sodium channels, which play a crucial role in neuronal excitability and action potential propagation. This dual action may provide a synergistic therapeutic effect in managing mood disorders .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds can be insightful.

Compound NamePrimary ActionTherapeutic Use
N-(4-bromo-2,5-dimethoxyphenethyl)-6-(4-phenylbutoxy)hexan-1-amineSerotonin 2A antagonistSchizophrenia treatment
6-(4-phenylbutoxy)hexylamineSodium channel blockerPain management
N-acetyltryptamine derivativesMelatonin receptor agonistSleep disorders

Mechanism of Action

The mechanism of action of “N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine” involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine can be contextualized by comparing it to structurally related compounds. Key analogs and their features are summarized below:

Structural and Functional Insights

  • The benzyl group in N-benzyl-6-(4-phenylbutoxy)hexan-1-amine increases hydrophobicity (logP ~4.5 estimated), which may enhance blood-brain barrier permeability compared to the more polar dimethoxyethyl substituent .
  • Sodium Channel Inhibition :

    • XOB inhibits voltage-gated sodium channels (VGSCs) at micromolar concentrations, a property attributed to its brominated aromatic moiety. The absence of such groups in the target compound suggests weaker or absent sodium channel activity .
  • Physicochemical Properties: The dimethoxyethyl group likely improves aqueous solubility compared to non-polar substituents like benzyl or butyl, as evidenced by the lower logP of similar dimethoxyethyl-containing compounds (e.g., compound 115 in ) . Boiling points vary significantly: N-benzyl-6-(4-phenylbutoxy)hexan-1-amine has a high boiling point (467.2°C) due to its aromaticity, whereas the target compound’s boiling point is expected to be lower (~300–350°C) based on molecular weight and polarity .

Biological Activity

N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine is a compound of interest in medicinal chemistry, particularly due to its potential pharmacological properties. This article explores its biological activity, including receptor interactions, therapeutic implications, and relevant case studies.

PropertyValue
CAS Number 918652-95-6
Molecular Formula C15H20Cl2N2
Molecular Weight 299.2 g/mol
IUPAC Name This compound

This compound acts primarily as an antagonist at serotonin 2A (5-HT2A) receptors. Research indicates that it effectively inhibits 5-HT-stimulated Gq-mediated calcium flux at low micromolar concentrations. This antagonistic action is significant as it suggests potential therapeutic applications in treating psychiatric disorders by modulating serotonin pathways without substantial activity at other serotonin receptor subtypes like 5-HT1A and 5-HT2C .

Pharmacological Profile

The pharmacological profile of this compound indicates a polypharmacological approach, where the compound may interact with multiple targets. This could lead to safer treatment alternatives for conditions such as depression and anxiety, which often require complex therapeutic strategies involving several receptor targets .

Study on Receptor Affinity

A study published in Medicinal Chemistry highlighted the synthesis of various derivatives of compounds similar to this compound. These derivatives exhibited varied binding affinities towards melatonin receptors (MT1 and MT2), suggesting that modifications to the phenylbutoxy group can enhance selectivity and potency against specific receptor subtypes .

In Vivo Studies

In vivo studies conducted on animal models demonstrated that administration of the compound resulted in reduced action potential firing in mouse prefrontal cortex neurons. This effect was attributed to the inhibition of sodium currents, which may contribute to its therapeutic effects by dampening excitatory neurotransmission associated with anxiety and mood disorders .

Comparative Analysis with Similar Compounds

Compound NameReceptor TargetingNotable Effects
N-(4-bromo-2,5-dimethoxyphenethyl)-6-(4-phenylbutoxy)hexan-1-amine (XOB)5-HT2A AntagonistInhibits calcium flux; reduces AP firing
N-Acetyltryptamine DerivativesMelatonin ReceptorsEnhanced MT1 selectivity; improved therapeutic potential

Q & A

Advanced Research Question

  • X-ray Crystallography : Resolve crystal structure to analyze bond angles, torsion angles (e.g., dimethoxyethyl flexibility), and intermolecular interactions (e.g., hydrogen bonds involving the amine group) .
  • Molecular Dynamics Simulations : Model solvation effects in biological membranes to predict bioavailability.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity with target receptors (e.g., serotonin receptors, given structural similarity to XOB in ).

How should researchers address discrepancies in reported biological activity data for this compound?

Advanced Research Question
Contradictions may arise from:

  • Purity Variability : Impurities >5% (e.g., unreacted amine precursors) can skew pharmacological assays. Use preparative HPLC for rigorous purification .
  • Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines may alter activity. Standardize protocols using controls like salmeterol derivatives ().
  • Receptor Heterogeneity : Test selectivity across receptor subtypes (e.g., 5-HT2A vs. α-adrenergic receptors) to clarify mechanisms .

What physicochemical properties are critical for experimental design involving this compound?

Basic Research Question

  • Molecular Weight : ~321.45 g/mol (estimated for C18H31NO3).
  • Solubility : Hydrophobic due to the phenylbutoxy chain; dissolve in DMSO or ethanol for in vitro studies.
  • Stability : Store at +4°C in inert atmospheres to prevent oxidation of the amine group .

What strategies can enhance the pharmacological profile of this compound?

Advanced Research Question

  • Structural Modifications :
    • Replace the dimethoxyethyl group with polar substituents (e.g., hydroxyl) to improve water solubility.
    • Shorten the hexan-1-amine chain to reduce metabolic degradation .
  • Prodrug Design : Mask the amine with acetyl or carbamate groups to enhance blood-brain barrier penetration .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ().
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors.
  • Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

How can researchers utilize computational tools to predict the compound’s bioactivity?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to simulate binding to 5-HT2A receptors (target of XOB in ).
  • QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with experimental IC50 values from PubChem datasets .

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